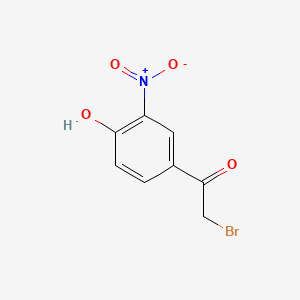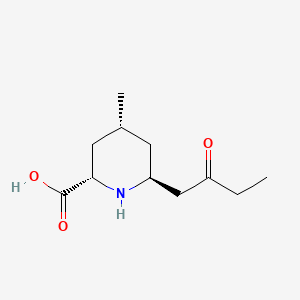
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a member of the organic acids family and is known for its distinct molecular structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichoponamic acid typically involves a series of organic reactions. One common method includes the use of trichloroacetic acid and acetone precipitation. This method is widely used for protein and DNA precipitation and involves the following steps:
Trichloroacetic Acid/Acetone Precipitation: Plant tissues are ground to a powder in liquid nitrogen, and the proteins are precipitated using a 5-20% (wt/vol) trichloroacetic acid/acetone solution.
Industrial Production Methods
Industrial production of trichoponamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: High-quality raw materials are selected and prepared for the synthesis process.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.
Purification: The synthesized trichoponamic acid is purified using techniques such as crystallization and chromatography to remove impurities.
化学反应分析
Types of Reactions
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert trichoponamic acid into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group in trichoponamic acid with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of trichoponamic acid include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of trichoponamic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学研究应用
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of trichoponamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which trichoponamic acid is used.
相似化合物的比较
Similar Compounds
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:
Tricosanoic Acid: A very long-chain fatty acid with similar chemical properties.
Phenolic Compounds: Organic compounds containing a phenol moiety, known for their biological activities.
Uniqueness
This compound is unique due to its specific molecular structure and reactivity, which distinguish it from other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
74235-25-9 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC 名称 |
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-9(13)6-8-4-7(2)5-10(12-8)11(14)15/h7-8,10,12H,3-6H2,1-2H3,(H,14,15)/t7-,8+,10+/m1/s1 |
InChI 键 |
TTYVMAIXDAWXKQ-WEDXCCLWSA-N |
手性 SMILES |
CCC(=O)C[C@@H]1C[C@H](C[C@H](N1)C(=O)O)C |
SMILES |
CCC(=O)CC1CC(CC(N1)C(=O)O)C |
规范 SMILES |
CCC(=O)CC1CC(CC(N1)C(=O)O)C |
同义词 |
4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid 4-MOPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


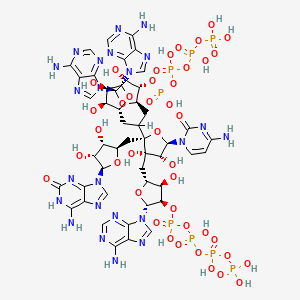
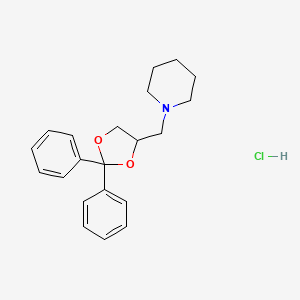

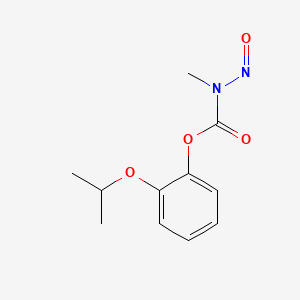

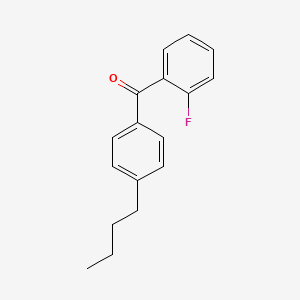

![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)

![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)
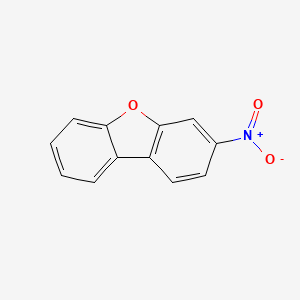

![[2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-](/img/structure/B1219394.png)
